molecular formula C18H19FN2O3 B2392344 N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 899956-31-1

N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No. B2392344
CAS RN: 899956-31-1
M. Wt: 330.359
InChI Key: LYLBLUAJYRXRKH-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(4-fluorophenethyl)oxalamide, also known as FENNO, is a chemical compound that belongs to the family of optogenetic tools. Optogenetics is a rapidly growing field of neuroscience, where light-sensitive proteins are used to control the activity of neurons in the brain. FENNO is a genetically encoded protein that allows researchers to selectively activate neurons in the brain using light.

Scientific Research Applications

Antiviral Activity

The synthesis of novel compounds based on N’-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide has led to exciting discoveries in antiviral research. Specifically, a series of ten new derivatives showed remarkable antiviral activity against Newcastle disease virus (an avian paramyxovirus). These compounds outperformed the structurally similar commercial drug Pemetrexed by 4- to 7-fold . This finding highlights their potential as antiviral agents.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the compound’s structure could reveal valuable insights into SAR. Researchers might explore variations in the aromatic rings, linker groups, or substituents to optimize biological activity. Computational modeling and experimental assays can guide these studies.

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-2-24-16-9-7-15(8-10-16)21-18(23)17(22)20-12-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLBLUAJYRXRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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